1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde
Overview
Description
1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde is a useful research compound. Its molecular formula is C10H7F2N3O and its molecular weight is 223.18 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
It is structurally similar to rufinamide , an anticonvulsant medication used to treat Lennox–Gastaut syndrome and various other seizure disorders . Rufinamide is known to modulate the gating of voltage-gated sodium channels , which are common targets for antiepileptic drugs .
Mode of Action
Based on its structural similarity to rufinamide, it may also modulate the gating of voltage-gated sodium channels . This modulation could reduce neuronal excitability, thereby controlling seizures .
Biochemical Pathways
Rufinamide, a structurally similar compound, is known to affect the neuronal excitability via modulation of voltage-gated sodium channels .
Pharmacokinetics
Stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process . Deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
Based on its structural similarity to rufinamide, it may reduce neuronal excitability, thereby controlling seizures .
Biochemical Analysis
Biochemical Properties
1-(2,6-Difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde plays a significant role in biochemical reactions, particularly in the synthesis of various bioactive molecules. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been used in the synthesis of 1,2,3-triazoles, which are known for their biological activities . The compound’s interactions with enzymes such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) highlight its importance in click chemistry . These interactions are primarily based on the compound’s ability to form stable triazole rings, which can mimic amide bonds and enhance the stability and functionality of the resulting molecules .
Cellular Effects
This compound has been shown to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. Studies have demonstrated that the compound can modulate the activity of sodium channels, thereby influencing neuronal signaling . Additionally, it has been observed to impact the expression of genes involved in metabolic pathways, leading to alterations in cellular metabolism . These effects are crucial for understanding the compound’s potential therapeutic applications and its role in cellular physiology.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with various biomolecules at the molecular level. The compound exerts its effects through binding interactions with enzymes and proteins, leading to enzyme inhibition or activation . For example, its role in the CuAAC reaction involves the formation of a stable triazole ring, which can inhibit or activate specific enzymes . Additionally, the compound can influence gene expression by interacting with transcription factors and other regulatory proteins
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to assess its stability, degradation, and long-term effects on cellular function. The compound has shown stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have indicated that the compound can maintain its biochemical activity, influencing cellular processes such as gene expression and metabolic pathways . These findings are crucial for its potential use in therapeutic applications and biochemical research.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound can have beneficial effects on cellular function and metabolic pathways . High doses may lead to toxic or adverse effects, including alterations in gene expression and cellular metabolism . These dosage-dependent effects are essential for determining the compound’s therapeutic window and potential side effects in clinical applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in the CuAAC reaction highlights its importance in synthetic metabolic pathways, where it facilitates the formation of stable triazole rings . Additionally, the compound can influence endogenous metabolic pathways by modulating the activity of key enzymes and regulatory proteins
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins . The compound can be transported across cellular membranes through specific transporters, leading to its accumulation in various cellular compartments . Additionally, binding proteins can facilitate the compound’s distribution within tissues, influencing its localization and biochemical activity . These transport and distribution mechanisms are essential for understanding the compound’s cellular effects and potential therapeutic applications.
Subcellular Localization
The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound has been observed to localize in the cytoplasm and nucleus, where it can interact with various biomolecules and influence cellular processes
Properties
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]triazole-4-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O/c11-9-2-1-3-10(12)8(9)5-15-4-7(6-16)13-14-15/h1-4,6H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FUMFFQNKMAORES-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=C(N=N2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the main research focus regarding 1-(2,6-difluorobenzyl)-1H-1,2,3-triazole-4-carbaldehyde in the provided study?
A1: The research primarily investigates the synthesis and antimicrobial activity of novel compounds derived from this compound. Specifically, the study focuses on attaching various 4-substituted thiazol-2-yl hydrazine moieties to the aldehyde group of the parent molecule. [] The goal is to evaluate how these structural modifications impact the antimicrobial potency of the resulting derivatives.
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